REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([CH2:21][OH:22])[CH:20]=1)[C:15]([OH:17])=[O:16].C(N(CC)CC)C>C(Cl)Cl>[CH:21]([C:19]1[CH:18]=[C:14]([CH:13]=[C:12]([Cl:11])[CH:20]=1)[C:15]([OH:17])=[O:16])=[O:22]
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
57.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
149.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 liter 4-necked round-bottomed flask were placed
|
Type
|
CUSTOM
|
Details
|
the temperature below -70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the temperature below -65° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed up slowly to room temperature
|
Type
|
STIRRING
|
Details
|
stirred during 90 minutes
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
washed with 2% aqueous sodium hydroxide (4×500 ml)
|
Type
|
WASH
|
Details
|
The combined basic layers were washed with hexane once
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×500 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (1×300 ml) and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then eliminated in a rotavap
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |